1-fluoro-2-methyl-4,5-dinitrobenzene physical and chemical properties
1-fluoro-2-methyl-4,5-dinitrobenzene physical and chemical properties
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Dinitrofluorotoluene Isomers for Advanced Research
Introduction: Navigating the Landscape of Dinitrofluorotoluenes
Researchers in drug discovery and organic synthesis frequently encounter nitrated aromatic compounds as versatile intermediates. The dinitrofluorotoluene family, characterized by a toluene backbone with two nitro groups and a fluorine atom, represents a class of molecules with significant potential as building blocks and chemical probes. However, the available scientific literature is not uniformly distributed across all possible isomers.
This guide was initially intended to focus on 1-fluoro-2-methyl-4,5-dinitrobenzene. However, a comprehensive survey of chemical databases and peer-reviewed literature reveals a significant scarcity of experimental data for this specific isomer. To maintain the highest standards of scientific integrity and provide a truly valuable resource, this guide has been structured to address the broader class of dinitrofluorotoluene isomers. We will explore the core principles governing their physical and chemical properties, reactivity, and synthesis, drawing upon well-documented and commercially available isomers such as 1-fluoro-2-methyl-3,5-dinitrobenzene and 1-fluoro-5-methyl-2,4-dinitrobenzene as illustrative examples. This approach ensures that the presented methodologies and insights are grounded in established, verifiable science, empowering researchers to apply these principles to their specific synthetic challenges.
Physicochemical Properties of Dinitrofluorotoluene Isomers
Table 1: Comparative Physicochemical Properties of Dinitrofluorotoluene Isomers
| Property | 1-Fluoro-2-methyl-3,5-dinitrobenzene[1] | 1-Fluoro-5-methyl-2,4-dinitrobenzene[2] | 1-Fluoro-2-methyl-4-nitrobenzene[3][4][5] |
| Molecular Formula | C₇H₅FN₂O₄ | C₇H₅FN₂O₄ | C₇H₆FNO₂ |
| Molecular Weight | 200.12 g/mol | 200.12 g/mol | 155.13 g/mol |
| CAS Number | 85233-16-5 | 349-01-9 | 455-88-9 |
| Appearance | Not specified (likely solid) | Not specified (likely solid) | Solid |
| Melting Point | Not available | Not available | 38-40 °C[4] |
| Boiling Point | Not available | Not available | 223.0 °C at 760 mmHg[4] |
| Density | Not available | Not available | 1.3 g/cm³[4] |
Note: Properties for the dinitro isomers are primarily based on computed data from PubChem, highlighting the lack of extensive experimental characterization.
Synthesis of Dinitrofluorotoluene Scaffolds
The synthesis of dinitrofluorotoluenes typically involves the nitration of a suitable fluorotoluene precursor. The regioselectivity of the nitration is dictated by the directing effects of the existing substituents (the fluoro and methyl groups).
Core Principle: Electrophilic Aromatic Substitution
The introduction of nitro groups onto the aromatic ring is achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocol: Synthesis via Nitration of a Fluorinated Precursor
This protocol is a generalized procedure adapted from the synthesis of related nitroaromatic compounds and should be optimized for the specific target isomer.[6][7][8]
Objective: To synthesize a dinitrofluorotoluene by nitrating a fluoromethylbenzene derivative.
Materials:
-
Precursor (e.g., 2-Fluorotoluene or 4-Fluorotoluene)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (95%) or Concentrated Nitric Acid (65-70%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add the nitrating agent (fuming or concentrated nitric acid) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Once the nitrating mixture is prepared and cooled, add the fluorotoluene precursor dropwise at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified duration (typically 1-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Allow the ice to melt, and if a precipitate forms, collect it by vacuum filtration. If an oil separates, proceed to liquid-liquid extraction.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate).[7]
Causality Behind Experimental Choices:
-
Low Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (e.g., formation of trinitrotoluene derivatives) and to minimize side reactions.
-
Order of Addition: Adding the fluorotoluene to the pre-made nitrating mixture ensures that the electrophile is readily available, promoting a controlled reaction.
-
Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the reaction by diluting the acid and to precipitate the organic product, which is typically insoluble in water.
-
Bicarbonate Wash: The sodium bicarbonate wash neutralizes any residual acid in the organic phase, preventing product degradation during solvent evaporation.
Caption: Workflow for the synthesis of dinitrofluorotoluenes.
Chemical Reactivity and Mechanistic Insights
The key to the synthetic utility of dinitrofluorotoluenes is their high reactivity towards nucleophilic aromatic substitution (SₙAr).
Core Principle: Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom in dinitrofluorotoluenes is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing nature of the two nitro groups. These groups are positioned ortho and/or para to the fluorine, which allows them to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization dramatically lowers the activation energy for the substitution reaction, making the compound highly susceptible to attack by nucleophiles.[9][10][11]
Common nucleophiles that react readily with these substrates include:
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Alkoxides (e.g., sodium ethoxide) to form ethers.[9]
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Ammonia and amines to form anilines.[9]
-
Thiolates (e.g., sodium ethylthiolate) to form thioethers.[9]
Sources
- 1. 1-Fluoro-2-methyl-3,5-dinitrobenzene | C7H5FN2O4 | CID 23235350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Fluoro-5-methyl-2,4-dinitrobenzene | C7H5FN2O4 | CID 520705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-FLUORO-2-METHYL-4-NITROBENZENE | CAS 455-88-9 [matrix-fine-chemicals.com]
- 4. 1-Fluoro-2-methyl-4-nitrobenzene | CAS#:455-88-9 | Chemsrc [chemsrc.com]
- 5. Benzene, 1-fluoro-2-methyl-4-nitro- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]
- 9. brainly.com [brainly.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. 729. Nucleophilic displacement of fluorine from organic compounds. Part I. Kinetics of the reactions of 1-fluoro-2 : 4-dinitrobenzene with primary aromatic amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
